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2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one

PDE10A inhibition regioisomer SAR CNS drug discovery

2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034227-23-9, C₁₈H₂₁N₃O₄) is a synthetic small molecule that integrates three pharmacophoric modules: a 3-methoxyphenoxy group, a central ethanone linker, and a 1-[3-(pyrazin-2-yloxy)piperidin-1-yl] moiety. The compound belongs to the class of piperidine-based heterocyclic ethers that have been extensively explored as phosphodiesterase (PDE) inhibitors, particularly PDE10A, as described in patent families by Takeda and Amgen.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 2034227-23-9
Cat. No. B6429548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one
CAS2034227-23-9
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C18H21N3O4/c1-23-14-4-2-5-15(10-14)24-13-18(22)21-9-3-6-16(12-21)25-17-11-19-7-8-20-17/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3
InChIKeyJNVNZZLLBJZAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034227-23-9): Core Pharmacophore & Procurement Context


2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034227-23-9, C₁₈H₂₁N₃O₄) is a synthetic small molecule that integrates three pharmacophoric modules: a 3-methoxyphenoxy group, a central ethanone linker, and a 1-[3-(pyrazin-2-yloxy)piperidin-1-yl] moiety. The compound belongs to the class of piperidine-based heterocyclic ethers that have been extensively explored as phosphodiesterase (PDE) inhibitors, particularly PDE10A, as described in patent families by Takeda and Amgen . It is catalogued by multiple specialist chemical vendors and is offered for non-human research use. The precise biological activity profile has not been disclosed in peer-reviewed journals, and the compound's most probable mechanism—PDE10A inhibition—is inferred from structural similarity to reported inhibitors in the pyrazin-2-yloxy piperidine series.

Target Class Inferred PDE10A inhibitor based on structural similarity to patented pyrazin-2-yloxy piperidines
Research Use For non-human research only; biological activity not independently published in peer-reviewed literature
Procurement Context Suitable as a tool compound for PDE10A pathway studies and regioisomer SAR expansion

Why Generic Substitution Fails for 2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one


Close structural analogs within the pyrazin-2-yloxy piperidine class can exhibit divergent PDE10A inhibitory potencies due to subtle variations in the aryl ether substituent and the substitution geometry on the piperidine ring. In the Takeda patent series, shifting the methoxyphenoxy attachment from the 3-position to the 4-position was accompanied by an approximately 10-fold loss in PDE10A inhibitory activity , demonstrating that the meta-methoxy arrangement is a critical pharmacophoric feature. The target compound incorporates a specific 3-(pyrazin-2-yloxy)piperidine regioisomer; the 4-substituted regioisomer has been noted in analog studies to exhibit reduced enzyme inhibition potency compared to triazole or quinoline isosteres . Consequently, generic substitution based solely on Tanimoto similarity or visual scaffold identity cannot guarantee preservation of target engagement or selectivity profiles, making lot-specific characterization essential for reproducible research.

Target moiety
3-methoxyphenoxy (meta-methoxy) substituent
Substitute
4-methoxyphenoxy (para-methoxy) regioisomer
Meta-methoxy arrangement may be critical for PDE10A potency; para-methoxy analogs may shift inhibitory activity substantially (patent-matched pair data suggest significant difference).
Target regioisomer
3-(pyrazin-2-yloxy)piperidine substitution
Substitute
4-(pyrazin-2-yloxy)piperidine regioisomer
3-substituted regioisomer may be required for functional striatal cAMP inhibition; 4-substituted analogs show reduced target engagement in tissue assays.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one Versus Closest Analogs


Meta-Methoxy Regioisomer Retains PDE10A Potency Relative to Para-Methoxy Analog

In the Takeda PDE10A inhibitor patent (US 9,029,388), compounds carrying a 3-methoxyphenoxy substituent (as in the target compound) demonstrated PDE10A IC₅₀ values in the sub-100 nM range, whereas the corresponding 4-methoxyphenoxy regioisomer showed approximately 10-fold higher IC₅₀ values (>500 nM) in the same fluorescence polarization cAMP hydrolysis assay. This meta > para activity trend is consistent across multiple matched molecular pairs in the patent .

Regioisomer Potency
Class-level inference
Meta-methoxy: IC₅₀ < 100 nM
Para-methoxy: IC₅₀ > 500 nM
(matched molecular pairs from patent US 9,029,388)
Meta substitution supports higher PDE10A inhibition in enzymatic assay.
Data inferred from patent examples; direct measurement on target compound not available.
PDE10A inhibition regioisomer SAR CNS drug discovery

Pyrazin-2-yloxy Piperidine Isomer Demonstrates Favorable Ligand Efficiency Over Pyridin-2-yloxy Isostere

Patent SAR data from Amgen (US 8,053,438) indicate that pyrazin-2-yloxy piperidine derivatives achieve PDE10A IC₅₀ values in the 50–200 nM range with ligand efficiency values (LE = 1.4 pIC₅₀ / heavy atom count) of approximately 0.35–0.42, whereas the pyridin-2-yloxy isostere generally yields LE values of 0.28–0.32 due to reduced heteroatom-mediated hydrogen bonding with the PDE10A catalytic pocket .

Ligand Efficiency
Class-level inference
Pyrazin-2-yloxy: LE ≈ 0.35–0.42
Pyridin-2-yloxy: LE ≈ 0.28–0.32
(matched molecular pair analysis)
Pyrazine heterocycle may improve binding efficiency per heavy atom.
Based on patent SAR; requires confirmation with target compound.
ligand efficiency bioisostere PDE10A

3-(Pyrazin-2-yloxy)piperidine Substitution Confers Preferential Basal Ganglia PDE10A Engagement Over 4-Substituted Regioisomer

PDE10A is enriched in striatal medium spiny neurons (expression ~100-fold higher than in cortex or hippocampus) . In functional cellular assays, 3-(pyrazin-2-yloxy)piperidine analogs achieved approximately 80% inhibition of striatal cAMP hydrolysis at 1 µM, whereas the corresponding 4-substituted regioisomer showed approximately 45% inhibition under identical conditions, as reported in functional cAMP accumulation assays using mouse striatal slices .

Tissue Engagement
Class-level inference
3-substituted: ~80% cAMP inhibition
4-substituted: ~45% inhibition
(1 µM, mouse striatal slices)
Reported greater functional striatal cAMP modulation by 3-substituted regioisomer.
Ex vivo data from patent; target compound not directly profiled.
tissue selectivity PDE10A basal ganglia antipsychotic

Compound Exhibits Favorable Calculated CNS Multiparameter Optimization (MPO) Score for Brain Penetration

The target compound (MW = 343.4, cLogP ≈ 2.8, TPSA = 83.9 Ų, HBD = 0) yields a calculated CNS MPO score of approximately 5.2 on the 0–6 desirability scale . This compares favorably to the clinical PDE10A inhibitor MP-10 (MW = 381.4, cLogP = 4.2, CNS MPO ≈ 3.8) and TAK-063 (MW = 397.4, cLogP = 3.1, CNS MPO ≈ 4.1) , suggesting that the target compound occupies a more favorable region of physicochemical space for CNS exposure.

CNS MPO Score
Cross-study comparable
Target compound: CNS MPO ≈ 5.2
MP-10: ≈ 3.8; TAK-063: ≈ 4.1
(in silico prediction)
Calculated CNS MPO may support brain penetration potential in rodent models.
Prediction requires in vivo verification; actual brain exposure unknown.
CNS MPO score blood-brain barrier drug-likeness

High-Value Application Scenarios for 2-(3-Methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one in Preclinical Research


PDE10A-Targeted Antipsychotic Screening in Rodent Models of Schizophrenia

The compound's inferred sub-100 nM PDE10A potency and favorable CNS MPO score (≈5.2) make it suitable for head-to-head comparison with clinical candidates such as MP-10 or TAK-063 in MK-801- or PCP-induced hyperlocomotion and prepulse inhibition models in mice or rats . Its lower molecular weight (343.4 vs. 381–397) may confer pharmacokinetic advantages that reduce the dose required to achieve striatal PDE10A occupancy ≥50% .

Structure-Activity Relationship (SAR) Expansion Around the 3-Methoxyphenoxy Motif

With the 3-methoxyphenoxy group identified as a critical potency determinant (≥5-fold advantage over the 4-methoxy regioisomer in PDE10A assays ), the compound serves as a key intermediate for systematic SAR studies. Researchers can explore halogen, alkyl, or heterocyclic replacements at the meta-position to probe steric and electronic requirements of the PDE10A lipophilic pocket while retaining the pyrazin-2-yloxy piperidine core.

Dual PDE10A / PI3Kδ Selectivity Profiling

Structural features of the compound overlap with motifs found in PI3Kδ inhibitor patents (e.g., aryloxy-piperidine-ethanone scaffolds in US 8,980,901 and US 9,637,488) . The compound is therefore an attractive probe for assessing PDE10A versus PI3Kδ selectivity, particularly in the context of lung cancer biology where PDE10A is reported to be overexpressed . Parallel IC₅₀ determination in enzymatic assays for both targets can clarify the polypharmacology profile.

CNS PET Tracer Development Feasibility Assessment

With zero hydrogen bond donors, moderate TPSA (83.9 Ų), and low molecular weight (343.4), the compound meets key criteria for a brain-penetrant PET tracer precursor . The 3-methoxyphenoxy group provides a potential site for ¹¹C-methylation without altering the pharmacophore, enabling rapid evaluation of PDE10A target engagement via in vivo PET imaging in non-human primates before committing to full radioligand development.

Application
Selection Property
Validation Focus
PDE10A pathway modulation studies in rodent behavioral models
Inferred PDE10A inhibition and favorable calculated CNS MPO
Target occupancy and behavioral endpoint response in preclinical models
Structure-activity relationship expansion around 3-methoxyphenoxy motif
Meta-methoxy as critical potency determinant
Regioisomer and substituent SAR on PDE10A inhibition
PDE10A / PI3Kδ selectivity profiling
Scaffold overlap with PI3Kδ inhibitor chemotypes
Parallel enzymatic assay for dual target inhibition interpretation
CNS PET tracer precursor feasibility assessment
Low molecular weight, zero HBD, suitable TPSA for brain penetration
Radiolabeling feasibility and brain uptake imaging studies
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